ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a chemical compound that is used for the synthesis of various derivatives . It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of this compound involves a reaction of 1- (4-aminophenyl)-3- [4- (benzyloxy)phenyl]prop-2-en-1-one with different aryl hydrazines in ethanol, which is then refluxed at 60 °C for 3–7 hours . Another method involves the reaction of ethyl 1H-pyrazole-4-carboxylate with iodomethane in DIVIF .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a sulfamoyl group, a benzyloxy group, and an ethyl carboxylate group .Chemical Reactions Analysis
Reactions at the benzyloxy position are important for synthesis problems. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Mechanism of Action
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Properties
IUPAC Name |
ethyl 5-[(4-phenylmethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-2-26-19(23)17-12-20-21-18(17)28(24,25)22-15-8-10-16(11-9-15)27-13-14-6-4-3-5-7-14/h3-12,22H,2,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGFLQYIDYSBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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